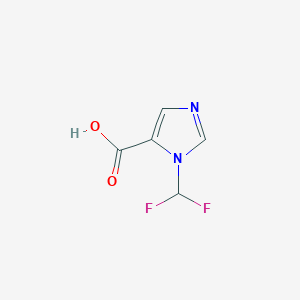

3-(Difluormethyl)imidazol-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Difluoromethyl)imidazole-4-carboxylic acid is a chemical compound that is used as an intermediate in the synthesis of several fungicides . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors .

Synthesis Analysis

The synthesis of 3-(Difluoromethyl)imidazole-4-carboxylic acid involves unique synthesis routes . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of this compound has been reported in several papers .Molecular Structure Analysis

The molecular formula of 3-(Difluoromethyl)imidazole-4-carboxylic acid is C6H6F2N2O2 . The structure of this compound is characterized by a five-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Difluoromethyl)imidazole-4-carboxylic acid are complex and involve multiple steps . The bonds constructed during the formation of the imidazole are a key part of these reactions .Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Anwendungen:

- Anwendungen:

- Anwendungen:

Fungizide Aktivität

Medizinische Chemie

Koordinationschemie

Quantitative Struktur-Aktivitäts-Beziehung (QSAR) Modellierung

Molekulares Docking-Studien

Zusammenfassend lässt sich sagen, dass 3-(Difluormethyl)imidazol-4-carbonsäure vielversprechend in fungiziden Anwendungen, medizinischer Chemie, chemischer Synthese, Koordinationschemie, QSAR-Modellierung und molekularen Docking-Studien ist. Seine vielseitigen Eigenschaften machen es zu einer faszinierenden Verbindung für weitere Untersuchungen und Entwicklungen. 🌱🔬

Wirkmechanismus

Target of Action

The primary target of 3-(Difluoromethyl)imidazole-4-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, specifically in complex II . This enzyme plays a crucial role in energy production within cells.

Mode of Action

3-(Difluoromethyl)imidazole-4-carboxylic acid acts by inhibiting the activity of succinate dehydrogenase . The compound’s interaction with SDH prevents the enzyme from performing its normal function in the mitochondrial respiratory chain, leading to disruption of energy production within the cell .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)imidazole-4-carboxylic acid affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a key metabolic pathway for energy production in cells. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .

Result of Action

The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)imidazole-4-carboxylic acid leads to disruption of energy production within cells . This can result in cell death, providing the basis for the compound’s use as a fungicide . The compound has been shown to have antifungal activity against a range of phytopathogenic fungi .

Biochemische Analyse

Biochemical Properties

The compound 3-(Difluoromethyl)imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This interaction with SDHI is crucial for its fungicidal mechanism of action .

Cellular Effects

The effects of 3-(Difluoromethyl)imidazole-4-carboxylic acid on cells are primarily related to its inhibition of succinate dehydrogenase (SDHI), an enzyme that plays a critical role in cellular respiration . By inhibiting this enzyme, the compound can disrupt the normal metabolic processes of the cell, leading to the death of the cell .

Molecular Mechanism

The molecular mechanism of action of 3-(Difluoromethyl)imidazole-4-carboxylic acid involves its interaction with succinate dehydrogenase (SDHI). The compound binds to the enzyme, inhibiting its activity and disrupting the normal metabolic processes of the cell . This leads to the death of the cell, making the compound effective as a fungicide .

Metabolic Pathways

3-(Difluoromethyl)imidazole-4-carboxylic acid is involved in the inhibition of the succinate dehydrogenase (SDHI) pathway . This enzyme is a key component of the citric acid cycle, a crucial metabolic pathway in cells . By inhibiting SDHI, the compound disrupts this pathway, leading to the death of the cell .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-8-1-3(9)4(10)11/h1-2,5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXVIAVHWFCVHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)

![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)

![N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2472328.png)

![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)

![5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2472334.png)

![N-(4-isopropylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2472337.png)

![N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2472340.png)

![N-(2-chloro-4-methylphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2472342.png)